methyl 5-amino-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Esterification: The carboxylate ester group is typically introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors or as ligands for metal complexes. The specific structure of methyl 5-amino-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylate makes it a candidate for studying interactions with biological macromolecules.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, particularly due to its unique structural features that may enhance its binding affinity to biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which methyl 5-amino-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA or proteins. The triazole ring can form stable complexes with metal ions, which could be exploited in catalysis or materials science.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.
Protein Binding: The compound may bind to proteins, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.
5-Amino-1,2,3-triazole: Similar in structure but lacks the methoxy and methyl groups on the phenyl ring.
Methyl 1,2,3-triazole-4-carboxylate: Similar ester functionality but lacks the amino group and substituted phenyl ring.
Uniqueness
Methyl 5-amino-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy and methyl groups on the phenyl ring, along with the amino group on the triazole ring, provides a unique combination of reactivity and stability, making it a valuable compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-amino-1-(2-methoxy-5-methylphenyl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-9(18-2)8(6-7)16-11(13)10(14-15-16)12(17)19-3/h4-6H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOIXLVCSXGZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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